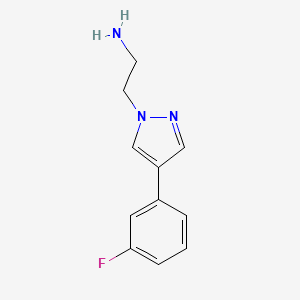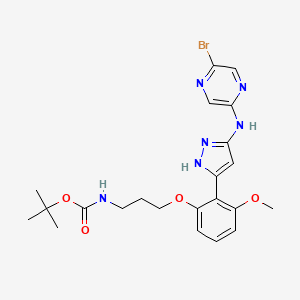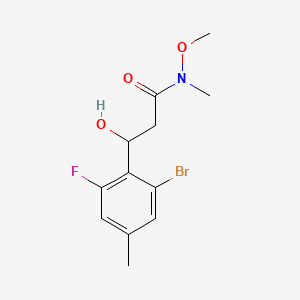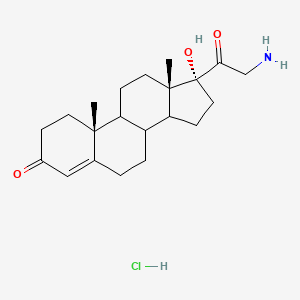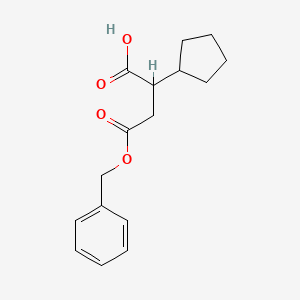
2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid: is an organic compound that features a cyclopentyl group, a phenylmethoxy group, and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with phenylmethanol in the presence of a strong acid catalyst to form the phenylmethoxy group. This intermediate is then reacted with butanoic acid under controlled conditions to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid derivatives.
Reduction: Formation of cyclopentyl-4-hydroxy-4-phenylmethoxybutanoic acid.
Substitution: Formation of substituted phenylmethoxy derivatives.
科学的研究の応用
2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Similar structure but lacks the cyclopentyl group.
2-Cyclopentyl-4-oxo-4-phenylbutanoic acid: Similar structure but lacks the phenylmethoxy group.
4-Oxo-4-phenylmethoxybutanoic acid: Similar structure but lacks the cyclopentyl group.
Uniqueness
2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid is unique due to the presence of both the cyclopentyl and phenylmethoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19) |
InChIキー |
YDLPEYDBEHTEBJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)
![1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14776269.png)

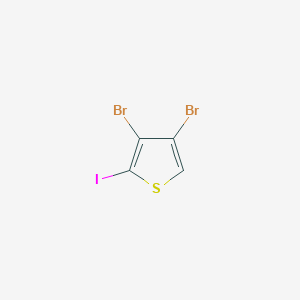
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)

![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
